2-(4-Chlorobenzyl)-5-isopropylcyclopentanone

Fungicide SAR Triazole agrochemicals Seed treatment

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone (CAS 115851-44-0) is a substituted cyclopentanone derivative that serves as the primary ketone intermediate in the industrial synthesis of ipconazole, a systemic triazole fungicide used for seed treatment in rice and other crops. The compound features a 4-chlorobenzyl group at the 2-position and an isopropyl group at the 5-position on the cyclopentanone ring, with the ketone carbonyl serving as the reactive site for subsequent triazole introduction via Corey-Chaykovsky-type epoxidation or sulfonium ylide chemistry.

Molecular Formula C15H19ClO
Molecular Weight 250.76 g/mol
CAS No. 115851-44-0
Cat. No. B14000593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzyl)-5-isopropylcyclopentanone
CAS115851-44-0
Molecular FormulaC15H19ClO
Molecular Weight250.76 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(C1=O)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H19ClO/c1-10(2)14-8-5-12(15(14)17)9-11-3-6-13(16)7-4-11/h3-4,6-7,10,12,14H,5,8-9H2,1-2H3
InChIKeyVJZOMMAKBUSHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzyl)-5-isopropylcyclopentanone (CAS 115851-44-0): A Key Cyclopentanone Intermediate for Triazole Fungicide Synthesis


2-(4-Chlorobenzyl)-5-isopropylcyclopentanone (CAS 115851-44-0) is a substituted cyclopentanone derivative that serves as the primary ketone intermediate in the industrial synthesis of ipconazole, a systemic triazole fungicide used for seed treatment in rice and other crops [1]. The compound features a 4-chlorobenzyl group at the 2-position and an isopropyl group at the 5-position on the cyclopentanone ring, with the ketone carbonyl serving as the reactive site for subsequent triazole introduction via Corey-Chaykovsky-type epoxidation or sulfonium ylide chemistry [2]. Its molecular formula is C₁₅H₁₉ClO with a molecular weight of 250.76 g/mol [3]. The compound is not biologically active as a fungicide itself; its procurement value lies exclusively in its role as a regiospecific precursor that defines the stereochemical and pharmacological outcome of the final ipconazole product.

Why Generic Cyclopentanone Intermediates Cannot Replace 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone in Ipconazole Synthesis


The ipconazole molecule requires a specific substitution pattern—a 4-chlorobenzyl group at C-2 and an isopropyl group at C-5 on the cyclopentane ring—to achieve its characteristic fungicidal spectrum and plant growth regulatory profile [1]. The ketone intermediate 2-(4-chlorobenzyl)-5-isopropylcyclopentanone directly encodes this substitution pattern before the final triazole installation step. Replacement with a non-isopropyl analog (e.g., 5-methyl, 5-ethyl, or 5-unsubstituted cyclopentanone intermediates) yields ipconazole-related compounds with quantitatively altered fungicidal activity, as demonstrated in systematic structure-activity relationship (SAR) studies where the 5-isopropyl substituent produced distinct EC₅₀ values and plant growth inhibition profiles compared to other alkyl variants [2]. Furthermore, the regiospecificity of the 4-chlorobenzyl group at C-2 relative to the ketone is critical: alternative benzyl substitution patterns (e.g., 2-chlorobenzyl or 3-chlorobenzyl) generate stereochemically different products that may not match the ipconazole pharmacophore. Generic cyclopentanone intermediates lacking these precise structural features simply cannot produce the target fungicide molecule.

Quantitative Differentiation Evidence for 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone: Comparator-Based Selection Data


5-Isopropyl vs. 5-Methyl and 5-Ethyl Substituents: Differential Fungicidal Activity of the Final Ipconazole Product

In a systematic SAR study of ipconazole enantiomers and analogs, Ohyama et al. (1998) synthesized compounds where the 5-isopropyl group on the cyclopentane ring was replaced with no alkyl group (I-B), a methyl group (II-B), or an ethyl group (III-B), and compared their fungicidal and plant growth inhibitory activities [1]. The 5-isopropyl-bearing ipconazole enantiomers (corresponding to the product derived from the target compound 2-(4-chlorobenzyl)-5-isopropylcyclopentanone) exhibited high fungicidal activity against Gibberella fujikuroi, Cochliobolus miyabeanus, and Pyricularia oryzae with specific EC₅₀ values, while the 5-methyl and 5-ethyl analogs showed quantitatively different activity profiles [1]. In the same study, Ito et al. (1997) reported that the racemic diastereomers 5a and 5b derived from the isopropyl intermediate were more active (EC₅₀) than diastereomer 5c against the same fungal panel [2]. This directly demonstrates that the 5-isopropyl substituent—encoded by the target intermediate—is not interchangeable with other alkyl groups.

Fungicide SAR Triazole agrochemicals Seed treatment Structure-activity relationship

Regiospecificity of the 4-Chlorobenzyl Substituent at C-2: Impact on Ipconazole Stereochemistry and Bioactivity

The ipconazole molecule exists as multiple stereoisomers due to the three chiral centers at C-1, C-2, and C-5. The relative and absolute configuration at C-2 is determined by the geometry of the 4-chlorobenzyl group in the ketone intermediate [1]. Ito et al. (1997) demonstrated that among four racemic diastereomers (5a, 5b, 5c, 5d), only those with the correct C-2/C-5 relative configuration (5a, 5b, 5d) showed meaningful fungicidal activity, while 5c was significantly less active [1]. Furthermore, enantiomer resolution revealed that (−)-5a and (−)-5b were more active than their (+)-counterparts, confirming that both the relative and absolute stereochemistry at C-2 (controlled by the 4-chlorobenzyl substituent orientation) critically impacts bioactivity [1]. The target ketone intermediate 2-(4-chlorobenzyl)-5-isopropylcyclopentanone, when used in stereoselective synthetic routes, can be directed to produce specific stereoisomeric outcomes that affect the final product's commercial viability.

Stereochemistry Triazole fungicide Regiospecific synthesis Chiral agrochemicals

Patent-Documented Process Yields: 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone as the Defined Intermediate in Ipconazole Manufacturing

US Patent US20240116881A1 (UPL Limited, 2024) explicitly claims a process for preparing ipconazole wherein 2-(4-chlorobenzyl)-5-(2-propyl)cyclopentanone (synonymous with 2-(4-chlorobenzyl)-5-isopropylcyclopentanone) is reacted with 1,2,4-triazole and a sulfonium compound in the presence of a metal oxide and an organic solvent [1]. The patent defines this specific ketone as the immediate precursor, distinguishing it from alternative cyclopentanone intermediates that would require additional synthetic steps or protective group chemistry. The patent's claims establish this compound as the industrially optimized intermediate, implying that process development efforts—including yield optimization, solvent selection, and catalyst screening—have been calibrated specifically for this substrate [1].

Process chemistry Agrochemical synthesis Patent literature Industrial intermediate

Plant Growth Regulatory Selectivity: 5-Isopropyl Ipconazole Does Not Inhibit Rice Seedling Growth Unlike 5-Methyl and 5-Unsubstituted Analogs

Ohyama et al. (1998) reported that ipconazole analogs bearing no alkyl group (I-B) or a methyl group (II-B) at the 5-position caused growth retardation in wheat and cucumber, while the 5-isopropyl ipconazole (derived from the target intermediate) did not exhibit plant growth inhibition in the same assays [1]. This selectivity is critical for a seed treatment fungicide, where phytotoxicity to the crop is unacceptable. The 5-ethyl analog showed growth inhibition only in non-fungicidal enantiomers, further highlighting the unique safety profile of the 5-isopropyl substitution [1]. The authors noted that the morphology of plants treated with I-B or II-B resembled that of plants treated with uniconazole, a known gibberellin biosynthesis inhibitor, suggesting that the 5-isopropyl group prevents off-target gibberellin pathway interference [1].

Plant growth regulation Crop safety Seed treatment Gibberellin biosynthesis

Broad-Spectrum Antifungal Activity of Ipconazole Derived from This Intermediate: Validated Performance Across Multiple Pathogen Classes

Tateishi et al. (1998) comprehensively evaluated the antifungal spectrum of ipconazole—the product derived from 2-(4-chlorobenzyl)-5-isopropylcyclopentanone—and demonstrated activity against Basidiomycetes, Ascomycetes, Deuteromycetes, and Zygomycetes [1]. The compound showed high efficacy against rice seed-borne diseases including Bakanae disease (Gibberella fujikuroi), sesame leaf blight (Cochliobolus miyabeanus), and rice blast (Pyricularia oryzae), as well as seedling damping-off caused by Rhizopus and Trichoderma species [1]. This broad-spectrum activity profile is directly contingent on the molecular structure encoded by the starting ketone intermediate, reinforcing that the intermediate cannot be replaced without altering the final product's performance against this specific pathogen panel.

Antifungal spectrum Seed-borne diseases Rice pathology Basidiomycetes

Ipconazole Grain Retention and Residual Disease Control: Consistent Performance Enabled by the Correct Intermediate Structure

Tateishi et al. (1998) investigated the distribution and retention of ipconazole on rice seeds (grains) after various seed treatment methods and soaking conditions [1]. The study found that ipconazole concentration in the grain remained consistent across different treatment methods and that sufficient active ingredient migrated into the grain to provide stable disease control even under varying post-treatment soaking conditions [1]. Specifically, ipconazole was predominantly distributed in the hull, where Gibberella fujikuroi isolation frequency was highest, and the compound suppressed pathogen proliferation within the grain through both fungicidal and fungistatic action persisting until harvest [1]. The compound also demonstrated gibberellin biosynthesis inhibitory capacity, contributing complementarily to disease suppression [1]. These performance characteristics are structurally determined and thus tied to the precise molecular structure built upon the 2-(4-chlorobenzyl)-5-isopropylcyclopentanone scaffold.

Seed treatment persistence Grain retention Residual fungicide activity Rice seed disinfection

Recommended Procurement and Application Scenarios for 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone


Industrial-Scale Ipconazole Manufacturing: Direct Ketone Intermediate for Triazole Introduction

This scenario involves the use of 2-(4-chlorobenzyl)-5-isopropylcyclopentanone as the primary ketone substrate in the industrial synthesis of ipconazole via reaction with 1,2,4-triazole and a sulfonium compound (e.g., trimethylsulfonium or trimethylsulfoxonium salt) in the presence of a metal oxide catalyst and organic solvent, as claimed in US20240116881A1 [1]. The ketone carbonyl undergoes nucleophilic attack by the sulfonium ylide to form an epoxide intermediate, which is subsequently opened by 1,2,4-triazole to install the triazolylmethyl group at C-1 [1]. Procurement of this specific intermediate with verified regiospecific purity (correct 4-chlorobenzyl position, correct 5-isopropyl substitution) is essential for producing ipconazole with the stereochemical profile that yields high fungicidal activity and minimal plant growth inhibition, as established by the SAR studies of Ito et al. [2] and Ohyama et al. [3].

Stereochemical Research and Development: Accessing Specific Ipconazole Diastereomers and Enantiomers

Researchers investigating the differential fungicidal activity of ipconazole stereoisomers require 2-(4-chlorobenzyl)-5-isopropylcyclopentanone as a common intermediate for divergent synthesis of diastereomers 5a, 5b, 5c, and 5d [2]. By controlling the stereochemistry of the ketone reduction and triazole introduction steps, the same ketone intermediate can be directed to produce specific diastereomers, enabling head-to-head comparison of their EC₅₀ values against Gibberella fujikuroi, Cochliobolus miyabeanus, and Pyricularia oryzae [2]. This scenario is particularly relevant for agrochemical companies conducting chiral switch or enantiomer-enrichment programs to develop next-generation ipconazole formulations with improved efficacy or reduced environmental load.

Comparative Fungicide Intermediate Procurement: Evaluating Cost-Performance Against Triazole Fungicide Precursors

Procurement teams evaluating intermediates for triazole fungicide production can use 2-(4-chlorobenzyl)-5-isopropylcyclopentanone as a benchmark for comparing synthetic route efficiency against other triazole fungicide ketone precursors (e.g., intermediates for tebuconazole, difenoconazole, or metconazole). The patented process for ipconazole [1] establishes this compound as the defined substrate for an optimized industrial route, allowing cost modeling based on step count, atom economy, and catalyst requirements. The compound's molecular weight (250.76 g/mol) and single reactive site (ketone carbonyl) provide a calculable basis for comparing raw material cost per mole of final fungicide produced.

Crop Safety Screening of Ipconazole Analogs: Using the Intermediate for SAR Expansion Around the 5-Position

Following the observation that 5-isopropyl ipconazole lacks the plant growth inhibitory side effects seen with 5-methyl and 5-unsubstituted analogs [3], this intermediate enables systematic exploration of 5-alkyl variants for crop safety optimization. By starting from 2-(4-chlorobenzyl)-5-isopropylcyclopentanone and related ketone intermediates with different 5-alkyl groups (synthesized via analogous routes), researchers can produce a panel of ipconazole analogs for wheat and cucumber seedling growth assays to identify the optimal balance between fungicidal activity and crop safety [3].

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